molecular formula C22H17N3O B11598068 2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol

2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B11598068
M. Wt: 339.4 g/mol
InChI Key: HJBOXJGETYZTCL-FOCLMDBBSA-N
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Description

2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific industrial methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups to the phenyl rings, resulting in a wide range of derivatives with different properties.

Scientific Research Applications

2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and phenylethenyl groups can also contribute to the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    2-Phenyl-1,2,3-triazole: Another triazole derivative with a different substitution pattern.

    Phenylacetone: A compound with a phenyl group and a ketone functional group, used in different applications.

Uniqueness

2-{1-phenyl-3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol is unique due to the combination of the triazole ring with phenyl and phenylethenyl groups. This combination imparts distinct chemical properties and potential applications that are not found in simpler triazole derivatives or other similar compounds. The presence of the phenylethenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-phenyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C22H17N3O/c26-20-14-8-7-13-19(20)22-23-21(16-15-17-9-3-1-4-10-17)24-25(22)18-11-5-2-6-12-18/h1-16,26H/b16-15+

InChI Key

HJBOXJGETYZTCL-FOCLMDBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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